molecular formula C26H20N6O3 B2590650 N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1185124-58-6

N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2590650
M. Wt: 464.485
InChI Key: YUWZVDBLBAMXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20N6O3 and its molecular weight is 464.485. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to triazoloquinoxalines have been synthesized and evaluated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, studies on the synthesis of triazoloquinoxaline derivatives have explored their potential as agents in cancer treatment due to their ability to interact with biological targets such as PARP-1 and EGFR, which are significant in the pathogenesis of cancers (Thabet et al., 2022). Similarly, the exploration of substituted quinoxalines for their antimicrobial properties indicates a broad interest in utilizing these compounds for infection control (Badran, Abouzid, & Hussein, 2003).

Chemical Synthesis Techniques

Research into the synthesis of triazoloquinoxaline derivatives often involves innovative chemical techniques to create compounds with desired properties. For example, the use of Ugi four-component reaction (Ugi-4CR) and copper-catalyzed tandem reactions has been employed to assemble complex fused tricyclic scaffolds, demonstrating the chemical versatility of these compounds for further applications in medicinal chemistry (An et al., 2017).

Potential Therapeutic Applications

The structural modification and evaluation of triazoloquinoxaline derivatives for therapeutic applications are a significant focus of current research. This includes the design and synthesis of molecules for their positive inotropic activity, where compounds are evaluated for their ability to enhance heart muscle contractility, suggesting potential applications in treating heart failure (Zhang et al., 2008). Moreover, the development of adenosine receptor antagonists from this class of compounds indicates their potential utility in treating neurological disorders such as depression (Sarges et al., 1990).

properties

IUPAC Name

N-(3-cyanophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6O3/c1-16-7-5-12-22(17(16)2)35-25-24-30-31(15-23(33)28-19-9-6-8-18(13-19)14-27)26(34)32(24)21-11-4-3-10-20(21)29-25/h3-13H,15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWZVDBLBAMXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

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